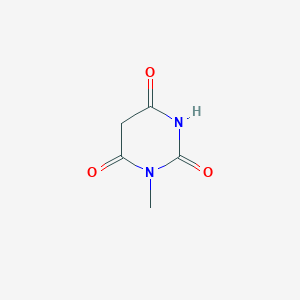

1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81440. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Barbiturates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-7-4(9)2-3(8)6-5(7)10/h2H2,1H3,(H,6,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGGMHIZEAHUJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180348 | |

| Record name | 1-Methyl barbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2565-47-1 | |

| Record name | 1-Methyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2565-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl barbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2565-47-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl barbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylbarbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL BARBITURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23M53AD2J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 1-Methylbarbituric Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 1-methylbarbituric acid in organic solvents. Due to the limited availability of direct quantitative data for 1-methylbarbituric acid, this document also includes solubility information for structurally related N-alkylated and C5-substituted barbituric acid derivatives to offer a comparative physicochemical landscape. Furthermore, comprehensive experimental protocols for determining solubility are provided, alongside a logical workflow for these procedures.

Introduction to 1-Methylbarbituric Acid

1-Methylbarbituric acid (also known as N-methylbarbituric acid) is a derivative of barbituric acid, a class of compounds historically significant for their central nervous system depressant effects. The introduction of a methyl group at the N1 position influences its physicochemical properties, including its solubility, which is a critical parameter in drug development, formulation, and biochemical research. Accurate solubility data is essential for designing effective delivery systems, predicting bioavailability, and conducting in vitro and in vivo studies.

Solubility Data

Quantitative solubility data for 1-methylbarbituric acid in a wide range of organic solvents is not extensively reported in publicly available literature. General descriptions indicate that it is soluble in water and other polar solvents. One source specifies its solubility as "sparingly" in dimethyl sulfoxide (DMSO) and "slightly" in methanol.

To provide a useful reference for researchers, the following tables summarize the available qualitative information for 1-methylbarbituric acid and quantitative solubility data for related barbituric acid derivatives. This comparative data can help in estimating the solubility behavior of 1-methylbarbituric acid in various solvent classes.

Table 1: Qualitative Solubility of 1-Methylbarbituric Acid

| Solvent | Solubility Description |

| Water | Soluble |

| Polar Solvents | Soluble |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble |

| Methanol | Slightly Soluble |

Table 2: Quantitative Solubility of Related Barbituric Acid Derivatives

| Compound | Solvent | Temperature (°C) | Solubility (g/L) |

| 5-Methyl-5-phenylbarbituric acid | Water | 25 | 0.91 |

| Phenobarbital | Ethanol (95%) | Ambient | Freely Soluble |

| Phenobarbital | Acetone | Ambient | Freely Soluble |

| Phenobarbital | Diethyl Ether | Ambient | Soluble |

| Phenobarbital | Water | Ambient | Very Slightly Soluble |

| 1,3-Dimethylbarbituric acid | Hot Water | - | 50 |

Note: "Freely Soluble" generally corresponds to >100 mg/mL, "Soluble" to 33-100 mg/mL, and "Very Slightly Soluble" to 0.1-1 mg/mL.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of 1-methylbarbituric acid. These protocols are based on established methods for barbituric acid derivatives.

Equilibrium Solubility Method (Shake-Flask)

This is the gold standard method for determining the thermodynamic solubility of a compound.

Materials:

-

1-Methylbarbituric acid (crystalline powder)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, chloroform, ethyl acetate) of analytical grade

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-methylbarbituric acid to several vials. A visible excess of solid should remain at the bottom of the vial to ensure saturation.

-

Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. Typically, 24 to 72 hours is required. Preliminary studies should be conducted to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

For solvents with suspended solids, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the undissolved compound.

-

Carefully withdraw a known aliquot of the clear supernatant using a calibrated pipette.

-

Filter the aliquot through a syringe filter compatible with the organic solvent to remove any remaining solid particles.

-

Dilute the filtered supernatant with a known volume of the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of 1-methylbarbituric acid.

-

HPLC Method Example: A reverse-phase HPLC method can be employed.[1]

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm

-

Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid for better peak shape). The exact ratio should be optimized.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 210 nm).

-

Quantification: Prepare a standard curve by analyzing solutions of known concentrations of 1-methylbarbituric acid. The concentration of the analyte in the sample is determined by comparing its peak area to the standard curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/100g of solvent, or molarity.

-

Spectrophotometric Method

For a more rapid estimation, a spectrophotometric method can be used, particularly if a chromophore is present or can be derivatized.

Materials:

-

Same as in the Equilibrium Solubility Method, with a UV-Vis spectrophotometer as the analytical instrument.

Methodology:

-

Follow steps 1-3 from the Equilibrium Solubility Method.

-

Quantitative Analysis:

-

Measure the absorbance of the diluted supernatant at the wavelength of maximum absorbance (λmax) for 1-methylbarbituric acid in the specific solvent.

-

Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.

-

Determine the concentration of 1-methylbarbituric acid in the diluted sample using the Beer-Lambert law and the calibration curve.

-

-

Calculate the solubility as described in step 5 of the Equilibrium Solubility Method.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of 1-methylbarbituric acid.

Caption: Logical workflow for the experimental determination of solubility.

Conclusion

This technical guide has summarized the available solubility information for 1-methylbarbituric acid and provided detailed, actionable protocols for its experimental determination. While direct quantitative data remains sparse, the comparative data for related compounds and the robust experimental methodologies outlined herein should empower researchers, scientists, and drug development professionals to accurately assess the solubility of 1-methylbarbituric acid in various organic solvents, facilitating its application in further research and development.

References

An In-depth Technical Guide to the Mechanism of Action of 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione, also known as 1-methylbarbituric acid, is a derivative of barbituric acid. While direct experimental data on this specific compound is limited, its mechanism of action can be largely inferred from the extensive research on the barbiturate class of drugs and closely related N-methylated analogs. The primary mechanism of action for barbiturates is the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system (CNS). This interaction enhances GABAergic neurotransmission, leading to CNS depression. Additionally, evidence suggests that barbiturates can modulate the function of other ion channels, including voltage-gated calcium channels (VGCCs) and excitatory glutamate receptors, which contributes to their overall pharmacological profile. This guide synthesizes the available information to provide a comprehensive overview of the putative mechanism of action of this compound.

Primary Mechanism of Action: Positive Allosteric Modulation of GABAA Receptors

The sedative, hypnotic, and anticonvulsant effects of barbiturates are primarily mediated through their interaction with the GABAA receptor.[1] This receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and inhibition of neuronal firing.

Barbiturates bind to a distinct allosteric site on the GABAA receptor, different from the GABA binding site itself.[2] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening.[2] At higher concentrations, barbiturates can also act as direct agonists of the GABAA receptor, opening the chloride channel in the absence of GABA. This direct agonism is a key differentiator from other GABAA receptor modulators like benzodiazepines and contributes to the higher toxicity associated with barbiturates.

A study on 1-methyl-5-phenyl-5-propylbarbituric acid (MPPB), a close structural analog, revealed that its optical isomers have opposing pharmacological activities—one being a sedative and the other a convulsant.[3] Both isomers interact with the convulsant binding site (picrotoxin site) on the GABAA receptor complex, with the sedative isomer acting as a non-competitive inhibitor of the convulsant ligand and the convulsant isomer acting as a competitive inhibitor.[3] This suggests a highly specific interaction of N-methylated barbiturates with this region of the receptor.

The direct agonistic action of barbiturates on GABAA receptors is blocked by the channel blocker picrotoxin but not by competitive GABA antagonists like bicuculline, further confirming an allosteric mechanism of action.[4] The subunit composition of the pentameric GABAA receptor significantly influences the affinity and efficacy of barbiturates.[4]

Signaling Pathway of GABAA Receptor Modulation

Secondary Mechanisms of Action

While the primary mechanism of action is through the GABAA receptor, barbiturates are known to affect other ion channels, which likely contributes to their broad range of effects.

Inhibition of Voltage-Gated Calcium Channels (VGCCs)

Barbiturates have been demonstrated to inhibit various types of voltage-gated calcium channels, including L-type, P/Q-type, and N-type.[5][6] This inhibition reduces the influx of calcium into the presynaptic terminal, which is a critical step for neurotransmitter release. By reducing the release of excitatory neurotransmitters like glutamate, barbiturates can further depress neuronal activity. The potency of VGCC inhibition varies among different barbiturates.[7]

Inhibition of Excitatory Glutamate Receptors

Some studies have shown that barbiturates can inhibit the function of ionotropic glutamate receptors, specifically AMPA and kainate receptors.[2] As these receptors mediate the majority of fast excitatory neurotransmission in the brain, their inhibition by barbiturates would contribute significantly to the overall CNS depressant effect.

Quantitative Data on Related Compounds

| Compound | Target | Assay | Value | Reference |

| Pentobarbital | GABAA Receptor | Electrophysiology (IPSC decay) | EC50 = 41 µM | |

| Amobarbital | GABAA Receptor | Electrophysiology (IPSC decay) | EC50 = 103 µM | |

| Phenobarbital | GABAA Receptor | Electrophysiology (IPSC decay) | EC50 = 144 µM | |

| Pentobarbital | GABAA Receptor (direct agonism) | Electrophysiology | EC50 on α6β2γ2s = 58 µM | [4] |

| Pentobarbital | Cav1.2 L-type VGCC | Whole-cell Ba2+ currents | IC50 ≈ 0.3-1 mM | [6] |

| Phenobarbital | Voltage-Gated Ca2+ Channels | Reduction of Ca2+-dependent action potential | 500-2000 µM | [5] |

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of barbiturates.

GABAA Receptor Binding Assay

This assay is used to determine the binding affinity of a compound for the GABAA receptor.

Objective: To measure the displacement of a radiolabeled ligand from the GABAA receptor by the test compound.

Materials:

-

Rat brain membranes (source of GABAA receptors)

-

Radioligand (e.g., [3H]muscimol or [3H]flunitrazepam)

-

Test compound (this compound)

-

Non-specific binding control (e.g., high concentration of unlabeled GABA)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and perform a series of centrifugations to isolate the membrane fraction containing the GABAA receptors.[8]

-

Binding Reaction: Incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand and a high concentration of unlabeled GABA).[9]

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) and subsequently calculate the Ki (inhibition constant).

Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through single channels or across the entire cell membrane, allowing for the functional characterization of a compound's effect on ion channels.

Objective: To measure the effect of this compound on GABA-activated chloride currents.

Materials:

-

Cultured neurons or brain slices

-

Patch-clamp amplifier and data acquisition system

-

Micropipettes

-

Extracellular and intracellular recording solutions

-

GABA

-

Test compound (this compound)

Procedure:

-

Cell Preparation: Prepare cultured neurons or acute brain slices for recording.

-

Pipette Formation: Fabricate a glass micropipette with a fine tip and fill it with an intracellular solution.

-

Seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaohm" seal.

-

Recording Configuration: Establish a whole-cell recording configuration by rupturing the membrane patch under the pipette tip.

-

Current Measurement: Clamp the cell membrane at a specific voltage and record the currents elicited by the application of GABA in the absence and presence of the test compound.

-

Data Analysis: Analyze the recorded currents to determine the effect of the test compound on the amplitude, duration, and kinetics of the GABA-activated currents.

Conclusion

The mechanism of action of this compound is best understood through the lens of its parent class, the barbiturates. The primary mode of action is the positive allosteric modulation of the GABAA receptor, leading to enhanced inhibitory neurotransmission. This is likely supplemented by the inhibition of voltage-gated calcium channels and excitatory glutamate receptors, contributing to its overall CNS depressant effects. While direct experimental validation for this specific compound is needed, the established pharmacology of barbiturates provides a robust framework for understanding its biological activity. Further research should focus on obtaining direct binding and functional data for this compound to confirm these putative mechanisms and to explore any unique properties conferred by the N-methyl substitution.

References

- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 2. Barbiturate - Wikipedia [en.wikipedia.org]

- 3. Separate site(s) of action of optical isomers of 1-methyl-5-phenyl-5-propylbarbituric acid with opposite pharmacological activities at the GABA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Barbiturates decrease voltage-dependent calcium conductance of mouse neurons in dissociated cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Recombinant L-Type Voltage-Gated Calcium Channels by Positive Allosteric Modulators of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential inhibitory effects of thiopental, thiamylal and phenobarbital on both voltage-gated calcium channels and NMDA receptors in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PDSP - GABA [kidbdev.med.unc.edu]

- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione, a key heterocyclic compound also known as N-methylbarbituric acid. This document details a robust synthetic protocol and outlines the expected analytical data for thorough characterization, serving as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

This compound is a derivative of barbituric acid, a class of compounds with a long history in pharmacology. The methylation at the N-1 position can significantly influence the molecule's physicochemical properties and biological activity. This compound serves as a versatile building block in the synthesis of more complex pharmaceutical agents and is an important impurity in the manufacturing of certain drugs. A thorough understanding of its synthesis and a complete characterization are crucial for its application in research and development.

Synthesis of this compound

The primary synthetic route to this compound involves the condensation reaction between a malonic acid derivative and N-methylurea. A well-established and reliable method utilizes malonic acid and N-methylurea in the presence of a dehydrating agent.

Experimental Protocol: Condensation of Malonic Acid and N-Methylurea

This protocol is adapted from established synthetic procedures for barbituric acid derivatives.

Materials:

-

Malonic Acid

-

N-Methylurea

-

Acetic Anhydride

-

Acetic Acid

-

Ethanol

Procedure:

-

In a suitable reaction vessel, a solution of malonic acid (0.79 mol) and N-methylurea (0.68 mol) is prepared in acetic acid (180 mL).

-

The mixture is heated to 70°C with continuous stirring.

-

Acetic anhydride (1.37 mol) is added dropwise to the heated solution.

-

Upon completion of the addition, the reaction temperature is raised to 90°C, and the mixture is stirred for an additional 3 hours.

-

After the reaction is complete, the mixture is allowed to cool to room temperature.

-

The solvent is removed under reduced pressure to yield a residue.

-

The resulting residue is treated with ethanol (350 mL) to precipitate the crude product.

-

The solid is collected by filtration and purified by recrystallization from ethanol to afford this compound as a crystalline solid.

Expected Yield: Approximately 65.8%.

Below is a diagram illustrating the synthesis workflow.

Crystal Structure of Barbituric Acid: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the crystal structure of barbituric acid. Despite a comprehensive search of available scientific literature and crystallographic databases, the specific crystal structure of 1-Methylbarbituric acid has not been publicly reported. Therefore, this document focuses on the well-characterized crystal structures of its parent compound, barbituric acid, which serves as a foundational analogue. The methodologies and structural features discussed herein provide a crucial reference point for understanding the solid-state properties of N-methylated derivatives.

Introduction

Barbituric acid, chemically known as 2,4,6(1H,3H,5H)-pyrimidinetrione, is the parent compound of a large class of sedative-hypnotic drugs known as barbiturates.[1] Its molecular structure and potential for hydrogen bonding allow it to form well-defined crystalline structures. Understanding these structures is paramount for drug development, as the solid-state form of a pharmaceutical compound can significantly influence its stability, solubility, and bioavailability. This guide details the crystallographic data and experimental protocols for the determination of the crystal structures of both anhydrous barbituric acid and its dihydrate form.

Crystallographic Data

The crystal structures of both anhydrous barbituric acid and barbituric acid dihydrate have been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below for clear comparison.

Anhydrous Barbituric Acid

The crystal structure of anhydrous barbituric acid was determined by W. Bolton.[2] The molecules are interconnected through a hydrogen-bonding network.[2]

| Parameter | Value [2] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.817 |

| b (Å) | 14.310 |

| c (Å) | 6.248 |

| β (°) | 118.57 |

| Volume (ų) | 535.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.574 |

Barbituric Acid Dihydrate

The crystal structure of barbituric acid dihydrate reveals a hydrogen-bonded layer structure where barbituric acid and water molecules are situated on the mirror planes of the space group Pnma.[3] The barbituric acid molecule is present in its tri-keto form.[3]

| Parameter | Value [3] |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 12.74 |

| b (Å) | 6.24 |

| c (Å) | 8.89 |

| Volume (ų) | 707.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.552 |

Experimental Protocols

The determination of the crystal structures of barbituric acid and its derivatives typically involves single-crystal X-ray diffraction. The general methodology is outlined below.

Crystal Growth

Single crystals of sufficient quality for X-ray diffraction are a prerequisite. For barbituric acid, different crystallization methods have been employed:

-

Anhydrous Barbituric Acid: Small single crystals were obtained by dissolving the compound in dry ethanol at its boiling point and allowing the saturated solution to stand at 0 °C for several days.[2]

-

Barbituric Acid Dihydrate: This form crystallizes from an aqueous solution.[3]

Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as a series of reflections at different crystal orientations. For the structure determination of the polymorphs of 5,5'-diethylbarbituric acid (barbital), a four-circle automatic diffractometer was used to collect the intensity data.[4]

Structure Solution and Refinement

The collected diffraction data is used to determine the electron density distribution within the crystal, which in turn reveals the arrangement of atoms.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined. This can be achieved through various methods, such as direct methods or Patterson methods. For the anhydrous barbituric acid structure, a three-dimensional Fourier transform method was utilized.[2]

-

Structure Refinement: The initial atomic model is then refined to best fit the experimental data. This is typically done using a least-squares refinement process, which adjusts atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors. For both anhydrous barbituric acid and its dihydrate, the structures were refined using least-squares methods with anisotropic thermal parameters for non-hydrogen atoms.[2][3] All hydrogen atoms were located in the final difference Fourier maps.[4]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray diffraction.

Caption: General workflow for single-crystal X-ray crystallography.

Conclusion

While the specific crystal structure of 1-Methylbarbituric acid remains to be determined, the detailed crystallographic data and experimental protocols for its parent compound, barbituric acid, provide a robust framework for researchers in the field. The structural insights from anhydrous barbituric acid and its dihydrate form are invaluable for understanding the solid-state chemistry of this important class of molecules and for guiding the development of new pharmaceutical compounds with optimized properties. Future studies to elucidate the crystal structure of 1-Methylbarbituric acid are warranted to further refine our understanding of the structure-property relationships in barbiturates.

References

Unveiling the Biological Activity of N-Methylbarbituric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylbarbituric acid, a derivative of barbituric acid, is a compound with known sedative and hypnotic properties. However, its clinical application has been hampered by significant toxicity. This technical guide provides a comprehensive overview of the current understanding of the biological activity of N-Methylbarbituric acid, with a focus on its core mechanism of action. Due to a scarcity of direct quantitative data for N-Methylbarbituric acid, this document leverages data from closely related barbiturates to provide context and infer potential activity. The primary molecular target is identified as the γ-aminobutyric acid type A (GABA-A) receptor, where it is proposed to act as a positive allosteric modulator. This guide details the implicated signaling pathways, provides relevant experimental protocols for its synthesis and potential biological evaluation, and presents available data in a structured format to aid researchers in the fields of pharmacology and drug development.

Introduction

Barbiturates, a class of drugs derived from barbituric acid, have a long history in medicine as central nervous system (CNS) depressants, exhibiting a range of effects from mild sedation to general anesthesia.[1] While barbituric acid itself is not pharmacologically active, substitutions on the pyrimidine ring yield compounds with significant biological effects.[2] N-Methylbarbituric acid (also known as 1-methylbarbituric acid) is one such derivative, noted for its sedative and hypnotic activities.[3] However, its utility has been limited by a narrow therapeutic index and associated toxicity.[3] More recently, N-Methylbarbituric acid has been identified as an impurity in the manufacturing of Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes, renewing interest in its biological profile.[4]

This guide aims to consolidate the available scientific information regarding the biological activity of N-Methylbarbituric acid, providing a technical resource for researchers.

Core Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism of action for barbiturates, and by strong inference N-Methylbarbituric acid, is the potentiation of the inhibitory effects of GABA at the GABA-A receptor.[5] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl-), leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[6]

Barbiturates bind to a distinct allosteric site on the GABA-A receptor complex, different from the GABA and benzodiazepine binding sites.[7] This binding increases the duration of the Cl- channel opening induced by GABA, thereby enhancing the inhibitory signal.[8] At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.[9]

Evidence for the interaction of N-methylated barbiturates with the GABA-A receptor comes from studies on 1-methyl-5-phenyl-5-propylbarbituric acid (MPPB), a close structural analog. The optical isomers of MPPB exhibit opposite pharmacological activities—one as a convulsant and the other as a depressant—and interact differently with the convulsant binding site on the GABA-A receptor complex, highlighting a direct and stereospecific interaction.

Quantitative Biological Data

| Compound | Assay Description | Endpoint | Value (µM) | Reference |

| Pentobarbital | Increased decay time constant of GABA-Aergic IPSCs in rat neocortical neurons. | EC50 | 41 | [9] |

| Amobarbital | Increased decay time constant of GABA-Aergic IPSCs in rat neocortical neurons. | EC50 | 103 | [9] |

| Phenobarbital | Increased decay time constant of GABA-Aergic IPSCs in rat neocortical neurons. | EC50 | 144 | [9] |

| Phenobarbital | Shunted firing by agonism at GABA-A receptors in rat neocortical neurons. | EC50 | 133 | [9] |

Toxicity Data:

Information on the acute toxicity of N-Methylbarbituric acid is limited. The following table provides the LD50 for a related methylated barbituric acid derivative.

| Compound | Route of Exposure | Species | LD50 (mg/kg) | Reference |

| 1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid | Intraperitoneal | Mouse | 2450 | [10] |

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway

The interaction of N-Methylbarbituric acid with the GABA-A receptor initiates a signaling cascade that leads to CNS depression. The following diagram illustrates this proposed pathway.

Caption: Proposed signaling pathway of N-Methylbarbituric acid via GABA-A receptor modulation.

Experimental Workflow: Synthesis of N-Methylbarbituric Acid

The following diagram outlines a typical laboratory synthesis of N-Methylbarbituric acid.

Caption: Workflow for the synthesis of N-Methylbarbituric acid.

Experimental Protocols

Synthesis of N-Methylbarbituric Acid

This protocol is adapted from established synthetic procedures.[4]

Materials:

-

Malonic acid

-

N-Methylurea

-

Acetic acid

-

Acetic anhydride

-

Ethanol

Procedure:

-

In a suitable reaction vessel, dissolve malonic acid (e.g., 80 g, 0.79 mol) and N-methylurea (e.g., 50 g, 0.68 mol) in acetic acid (e.g., 180 mL).

-

Heat the solution to 70°C with stirring.

-

Slowly add acetic anhydride (e.g., 130 mL, 1.37 mol) dropwise to the reaction mixture.

-

After the addition is complete, increase the temperature to 90°C and continue stirring for 3 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent by distillation under reduced pressure.

-

Treat the resulting residue with ethanol (e.g., 350 mL) to precipitate a pale yellow solid.

-

Purify the solid by recrystallization from ethanol to yield this compound (N-Methylbarbituric acid) as a crystalline solid.[4]

General Protocol for In Vitro GABA-A Receptor Binding Assay (for screening purposes)

This is a generalized protocol for a competitive binding assay that could be adapted to investigate the interaction of N-Methylbarbituric acid with the GABA-A receptor.

Materials:

-

Rat brain membranes (source of GABA-A receptors)

-

Radioligand (e.g., [3H]muscimol or [35S]TBPS)

-

N-Methylbarbituric acid (test compound)

-

Unlabeled ligand for non-specific binding determination (e.g., GABA or picrotoxin)

-

Assay buffer (e.g., Tris-HCl)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare rat brain membranes according to standard protocols.

-

In test tubes, combine a fixed concentration of the radioligand with varying concentrations of N-Methylbarbituric acid.

-

For determining non-specific binding, a separate set of tubes should contain the radioligand and a high concentration of the unlabeled ligand.

-

Initiate the binding reaction by adding the brain membrane preparation to the test tubes.

-

Incubate the mixture at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data to determine the IC50 of N-Methylbarbituric acid.

General Protocol for Acute Toxicity (LD50) Determination (Up-and-Down Procedure)

This is a generalized protocol based on the OECD 425 guideline to estimate the median lethal dose (LD50).

Materials:

-

Test animals (e.g., mice or rats of a single sex)

-

N-Methylbarbituric acid

-

Vehicle for administration (e.g., saline, corn oil)

-

Dosing syringes and needles

Procedure:

-

Select a starting dose of N-Methylbarbituric acid based on available information or preliminary studies.

-

Administer the starting dose to a single animal via the desired route (e.g., oral gavage, intraperitoneal injection).

-

Observe the animal for a defined period (typically 48 hours) for signs of toxicity and mortality.

-

If the animal survives, the dose for the next animal is increased by a fixed factor.

-

If the animal dies, the dose for the next animal is decreased by the same factor.

-

This sequential dosing is continued until a sufficient number of reversals in outcome (survival/death) are observed.

-

The LD50 is then calculated using statistical methods appropriate for the up-and-down procedure.

Conclusion

N-Methylbarbituric acid is a compound with acknowledged CNS depressant effects, likely mediated through positive allosteric modulation of the GABA-A receptor. While direct quantitative data on its biological activity are lacking, its relationship to other well-studied barbiturates provides a strong basis for understanding its mechanism of action. The provided synthesis protocol offers a clear path for obtaining the compound for further investigation. Future research should focus on obtaining precise quantitative data for its interaction with the GABA-A receptor and its subunits, as well as a thorough toxicological profiling to better understand its therapeutic potential and limitations. Furthermore, the biological significance of its presence as an impurity in Trelagliptin warrants further investigation. This guide serves as a foundational resource to stimulate and support such research endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Barbituric acid - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. N-METHYLBARBITURIC ACID | 2565-47-1 [chemicalbook.com]

- 5. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. GABA - Wikipedia [en.wikipedia.org]

- 7. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Modulation of GABAA receptor channel gating by pentobarbital - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. RTECS NUMBER-CQ7070400-Chemical Toxicity Database [drugfuture.com]

1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives and their synthesis

An In-depth Technical Guide to 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione Derivatives: Synthesis and Biological Applications

Introduction

This compound, also known as 1-methylbarbituric acid, is a heterocyclic organic compound that serves as a foundational scaffold in medicinal chemistry.[1][2] While barbituric acid itself is not pharmacologically active, its derivatives, known as barbiturates, have a long history in medicine as sedatives, hypnotics, and anticonvulsants.[1][3][4] The core pyrimidine-2,4,6-trione structure is a versatile building block for synthesizing a wide array of derivatives with diverse biological activities.[5]

The addition of a methyl group at the N1 position can significantly influence the molecule's physicochemical properties and biological activity, potentially enhancing its binding affinity to molecular targets and improving pharmacokinetic profiles.[1] Modern research has expanded beyond the central nervous system to explore the potential of these derivatives as anticancer, antidiabetic, antioxidant, and antimicrobial agents.[6][7][8][9] The reactivity of the C5 position, which bears an acidic hydrogen, is frequently exploited for derivatization, commonly through Knoevenagel condensation with aldehydes to produce a variety of substituted compounds.[4][7] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives for researchers and drug development professionals.

Synthesis of Derivatives

The synthesis of this compound derivatives often leverages the reactivity of the C5 methylene group. Common synthetic strategies include Knoevenagel condensation, Michael addition, and multicomponent reactions.

General Synthesis Workflow: Knoevenagel Condensation

A prevalent and efficient method for synthesizing C5-substituted derivatives is the Knoevenagel condensation of 1-methylbarbituric acid (or its N,N'-dimethylated analog) with various aromatic or heteroaromatic aldehydes. This reaction is typically catalyzed by a base or acid and can often be performed under environmentally friendly conditions, such as using water as a solvent or microwave irradiation.[10]

References

- 1. This compound | 2565-47-1 | Benchchem [benchchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. mdpi.com [mdpi.com]

- 4. journals.irapa.org [journals.irapa.org]

- 5. Buy 1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | 109493-60-9 [smolecule.com]

- 6. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Treatment with a New Barbituric Acid Derivative Exerts Antiproliferative and Antimigratory Effects against Sorafenib Resistance in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

pharmacological profile of 1-Methylbarbituric acid

An In-depth Technical Guide to the Pharmacological Profile of 1-Methylbarbituric Acid

Abstract

1-Methylbarbituric acid, a methylated derivative of barbituric acid, represents a class of compounds historically significant for their central nervous system (CNS) depressant effects.[1][2] While its direct clinical application has waned due to a narrow therapeutic index and significant toxicity, it remains a subject of interest in medicinal chemistry and pharmacology as a research tool and a synthetic precursor for more complex molecules.[1] This technical guide provides a comprehensive overview of the , intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, pharmacodynamics, pharmacokinetics, and toxicological profile, grounded in established scientific literature. The guide includes detailed experimental protocols and visual diagrams to elucidate key processes and mechanisms.

Introduction: The Chemical and Pharmacological Context

Barbituric acid itself is not pharmacologically active; its sedative, hypnotic, and anticonvulsant properties emerge from substitutions on its pyrimidine ring, particularly at the C-5 position.[2][3][4] 1-Methylbarbituric acid, also known as N-methylbarbituric acid or 1-methylpyrimidine-2,4,6(1H,3H,5H)-trione, is an alkyl derivative with the chemical formula C₅H₆N₂O₃.[1] It is a colorless, crystalline solid that is soluble in water and other polar solvents.[1] The methylation at the N-1 position distinguishes it from barbituric acid and influences its physicochemical and pharmacological properties. Historically, N-methylation was explored to create more lipid-soluble compounds, potentially altering their onset and duration of action.[5] Although it possesses sedative and hypnotic effects, its use has been largely superseded by safer alternatives due to its toxicity.[1]

Synthesis and Physicochemical Properties

The synthesis of 1-Methylbarbituric acid is a critical aspect of its study, enabling the production of the molecule for further investigation and for its use as a chemical intermediate.

Synthetic Pathways

A prevalent and efficient method for synthesizing 1-Methylbarbituric acid involves the condensation reaction between N-methylurea and malonic acid in the presence of a dehydrating agent like acetic anhydride.[6] This approach is a variation of the classical synthesis of barbituric acid.

-

Rationale for Reagent Choice : N-methylurea provides the methylated nitrogen-containing backbone of the pyrimidine ring. Malonic acid serves as the three-carbon component that forms the rest of the ring. Acetic anhydride acts as a powerful dehydrating agent, facilitating the cyclization and formation of the barbiturate ring by removing water molecules generated during the condensation.

The general workflow for this synthesis is depicted below.

Caption: Synthesis workflow for 1-Methylbarbituric acid.

Physicochemical Data Summary

The molecular characteristics of 1-Methylbarbituric acid are fundamental to its behavior in biological systems. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₃ | [1] |

| Molar Mass | 142.11 g/mol | [7] |

| Appearance | Colorless, crystalline solid | [1] |

| Melting Point | 131.2-133.1 °C | [6] |

| Solubility | Soluble in water and polar solvents | [1] |

| LogP (Octanol/Water) | -0.85 | [7] |

| CAS Number | 2565-47-1 | [1] |

Pharmacodynamics: Molecular Mechanisms of Action

The pharmacological effects of barbiturates are primarily mediated through their interaction with specific neurotransmitter receptors in the CNS.

Primary Target: GABA-A Receptor Modulation

The principal mechanism of action for barbiturates is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[3][8]

-

Mechanism : Barbiturates bind to a distinct site on the GABA-A receptor, which is a ligand-gated chloride ion channel.[9] This binding potentiates the effect of GABA, increasing the duration of chloride channel opening. The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. This inhibitory effect on neuronal transmission is responsible for the sedative, hypnotic, and anticonvulsant properties of the drug class.[3]

Caption: Mechanism of action at the GABA-A receptor.

Other Potential Molecular Targets

Research has indicated that barbiturates may interact with other receptor systems, although the contribution of these interactions to their primary anesthetic and sedative effects is less clear.

-

AMPA Receptors : Studies have shown that both depressant and convulsant barbiturates can inhibit α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA)-type glutamate receptors.[10] However, the lack of stereoselectivity between isomers with opposite in vivo effects suggests this inhibition may not be central to the hypnotic action of barbiturates.[10]

-

Nicotinic Acetylcholine Receptors (nAChRs) : Thiopental and other barbiturates, including stereoisomers of 1-methyl-5-phenyl-5-propyl barbituric acid (MPPB), have been found to inhibit neuronal nAChRs.[11] Similar to the findings with AMPA receptors, the lack of significant difference in inhibition between depressant and convulsant isomers suggests this action is not directly relevant to the primary hypnotic or anticonvulsive effects.[11]

Pharmacokinetics: ADME Profile

The absorption, distribution, metabolism, and excretion (ADME) of barbiturates are key determinants of their onset and duration of action. While specific pharmacokinetic data for 1-Methylbarbituric acid is sparse, general principles for the barbiturate class are well-established.[12][13]

-

Absorption : Barbiturates are typically well-absorbed following oral administration.

-

Distribution : The distribution into various tissues, particularly the CNS, is largely governed by lipid solubility. While it's a common notion that higher lipophilicity (logP) leads to faster onset and shorter duration, a review of clinically used barbiturates found a poor correlation between logP and biological half-life.[8] Instead, a strong correlation was found between the pKa and half-life.[8]

-

Metabolism : The primary route of elimination for most barbiturates is hepatic metabolism.[12] This can involve oxidation of substituents on the C-5 position and N-dealkylation.

-

Excretion : Metabolites are typically excreted in the urine.

Analytical Methodologies for Pharmacokinetic Studies

To conduct pharmacokinetic studies on 1-Methylbarbituric acid, a reliable analytical method is essential. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable technique.[14]

Toxicological Profile and Safety

A significant factor limiting the clinical use of 1-Methylbarbituric acid and related compounds is their toxicity.[1]

-

Acute Toxicity : Overdose of barbiturates can lead to severe CNS depression, resulting in respiratory depression, coma, and death.[4] They have a narrow therapeutic index, meaning the dose required for therapeutic effect is close to the toxic dose.

-

Dependence and Withdrawal : Chronic use of barbiturates leads to physical and psychological dependence. Abrupt cessation can trigger a severe and potentially lethal withdrawal syndrome.[4]

| Compound | Test Type | Route | Species | Dose | Source |

| (-)-5-Butyl-5-ethyl-1-methylbarbituric acid sodium salt | LDLo | Intravenous | Rat | 100 mg/kg | [15] |

| Barbituric acid (parent compound) | LD50 | Oral | Rat | >5,000 mg/kg | [16] |

Note: LDLo is the lowest published lethal dose.

Laboratory Safety and Handling

Given its toxicity, 1-Methylbarbituric acid must be handled with care.[1] Standard laboratory safety measures should be employed, including the use of personal protective equipment such as gloves and safety glasses, and ensuring work is conducted in a well-ventilated area to avoid inhalation.[1]

Experimental Protocols and Methodologies

Protocol 1: Synthesis of 1-Methylbarbituric Acid

This protocol is adapted from the described reaction between malonic acid and N-methylurea.[6]

Objective : To synthesize 1-Methylbarbituric acid.

Materials :

-

Malonic acid (0.79 mol)

-

N-methylurea (0.68 mol)

-

Acetic acid (180 mL)

-

Acetic anhydride (1.37 mol)

-

Ethanol (for recrystallization)

-

Reaction flask, condenser, heating mantle, stirring apparatus

-

Filtration apparatus

Procedure :

-

Set up a reaction flask with a condenser and magnetic stirrer in a heating mantle.

-

To the flask, add malonic acid and N-methylurea to 180 mL of acetic acid.

-

Begin stirring and heat the mixture to 70 °C.

-

Slowly add the acetic anhydride dropwise to the heated solution.

-

After the addition is complete, increase the temperature to 90 °C and maintain with continuous stirring for 3 hours.

-

After the reaction period, cool the mixture to room temperature.

-

Remove the solvent by distillation under reduced pressure.

-

Treat the resulting residue with 350 mL of ethanol. A pale yellow solid should precipitate.

-

Collect the solid by filtration.

-

Purify the crude product by recrystallization from ethanol to yield the final crystalline solid of 1-Methylbarbituric acid.

Validation : The identity and purity of the product should be confirmed using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Protocol 2: HPLC Analysis of 1-Methylbarbituric Acid

This protocol provides a method for the quantitative analysis of 1-Methylbarbituric acid, suitable for pharmacokinetic studies.[14]

Objective : To separate and quantify 1-Methylbarbituric acid using RP-HPLC.

Instrumentation and Columns :

-

HPLC system with UV detector

-

Newcrom R1 column (or equivalent C18 reverse-phase column)

Mobile Phase :

-

Acetonitrile (MeCN)

-

Water

-

Phosphoric acid (for pH adjustment)

-

For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.

Procedure :

-

Prepare the mobile phase by mixing acetonitrile, water, and the acid modifier in appropriate proportions. The exact ratio should be optimized for the specific column and system to achieve good peak shape and resolution.

-

Degas the mobile phase prior to use.

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Prepare standard solutions of 1-Methylbarbituric acid in the mobile phase at known concentrations to generate a calibration curve.

-

Prepare samples (e.g., from plasma or tissue homogenates) using an appropriate extraction method (e.g., protein precipitation or solid-phase extraction).

-

Inject a fixed volume of the standards and samples onto the column.

-

Monitor the eluent at a suitable UV wavelength (determined by UV-Vis spectroscopy of the analyte).

-

Quantify the amount of 1-Methylbarbituric acid in the samples by comparing their peak areas to the calibration curve.

Validation : The method should be validated for linearity, accuracy, precision, and sensitivity according to standard bioanalytical method validation guidelines.

Conclusion and Future Directions

1-Methylbarbituric acid, while not a clinically viable therapeutic agent itself, serves as a valuable molecular probe and building block in pharmacology and medicinal chemistry. Its study illuminates fundamental principles of barbiturate action, particularly the critical role of the GABA-A receptor. Future research may focus on using 1-Methylbarbituric acid as a scaffold for the synthesis of novel derivatives with improved therapeutic indices, potentially separating the desired anticonvulsant or neuroprotective effects from the sedative and toxic properties that have limited this class of compounds.

References

- 1. chembk.com [chembk.com]

- 2. mdpi.com [mdpi.com]

- 3. Barbituric Acid | C4H4N2O3 | CID 6211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Barbituric acid - Wikipedia [en.wikipedia.org]

- 5. The synthesis of new barbiturate esters derivatives as intravenous anesthetics: a new dimension of anesthesia route part-IV - MedCrave online [medcraveonline.com]

- 6. N-METHYLBARBITURIC ACID | 2565-47-1 [chemicalbook.com]

- 7. 1-methylbarbituric acid [stenutz.eu]

- 8. The Physicochemical and Pharmacokinetic Relationships of Barbiturates - From the Past to the Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mephobarbital | C13H14N2O3 | CID 8271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Comparison of the effects of convulsant and depressant barbiturate stereoisomers on AMPA-type glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitory effects of barbiturates on nicotinic acetylcholine receptors in rat central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 13. researchgate.net [researchgate.net]

- 14. 1-Methyl barbituric acid | SIELC Technologies [sielc.com]

- 15. RTECS NUMBER-CQ1950200-Chemical Toxicity Database [drugfuture.com]

- 16. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide on the Tautomerism of 1-Methylbarbituric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylbarbituric acid, a derivative of barbituric acid, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its biological activity and physicochemical properties are intrinsically linked to the complex tautomeric equilibria it exhibits. This technical guide provides a comprehensive overview of the tautomerism of 1-Methylbarbituric acid, detailing the potential tautomeric forms, the factors influencing their relative stability, and the experimental and computational methodologies employed for their characterization. While specific quantitative data for 1-methylbarbituric acid remains elusive in readily available literature, this guide draws upon the extensive research on its parent compound, barbituric acid, to provide a robust framework for understanding its tautomeric behavior.

Introduction

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a pivotal role in the chemical reactivity, biological function, and pharmaceutical properties of many organic molecules. In the context of drug design and development, understanding the tautomeric preferences of a lead compound is crucial as different tautomers can exhibit distinct binding affinities for biological targets, altered metabolic pathways, and varying pharmacokinetic profiles.

1-Methylbarbituric acid belongs to the barbiturate class of compounds, which have long been recognized for their diverse pharmacological activities. The tautomeric landscape of 1-Methylbarbituric acid is primarily governed by two types of tautomerism: keto-enol and lactam-lactim tautomerism. The presence of a methyl group at the N1 position introduces a key structural constraint that differentiates its tautomeric possibilities from that of unsubstituted barbituric acid. This guide will explore the implications of this substitution and provide a detailed analysis of the resulting tautomeric system.

Tautomeric Forms of 1-Methylbarbituric Acid

1-Methylbarbituric acid can exist in several tautomeric forms arising from the migration of a proton. The primary equilibrium involves the interconversion between the tri-keto form and various enol and lactim forms. Due to the methylation at the N1 position, lactam-lactim tautomerism involving the N1-C2 and N1-C6 amide groups is blocked. However, the N3 proton and the protons on the C5 methylene group are mobile.

The principal tautomeric equilibria for 1-Methylbarbituric acid are:

-

Keto-Enol Tautomerism: This involves the interconversion between the diketo-enol and the keto-dienol forms. The protons of the C5 methylene group can migrate to the adjacent carbonyl oxygen atoms at C4 and C6.

-

Lactam-Lactim Tautomerism: The proton from the N3 amide group can migrate to the adjacent carbonyl oxygen at C2 or C4, resulting in the formation of a lactim tautomer.

A combination of these tautomeric shifts leads to a variety of possible structures. The predominant tautomers are depicted in the signaling pathway diagram below.

Factors Influencing Tautomeric Equilibrium

The relative populations of the different tautomers of 1-Methylbarbituric acid are influenced by a combination of intrinsic structural factors and external environmental conditions.

-

Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form.[1] Polar protic solvents can stabilize the more polar tautomers, such as the enol and lactim forms, through hydrogen bonding. Conversely, non-polar solvents tend to favor the less polar tri-keto form. For the parent compound, barbituric acid, the tri-keto form is generally the most stable in both the gas phase and in solution.[2][3] However, the enol form's stability can increase with the extent of solvation by water.[4]

-

Solid-State Effects: In the crystalline state, intermolecular interactions, particularly hydrogen bonding, can significantly influence which tautomer is favored. For barbituric acid, while the tri-keto form is common, the enol tautomer has been found to be the most thermodynamically stable form in the solid state due to a more extensive hydrogen-bonding network.[4] The crystal structure of 1-Methylbarbituric acid will similarly dictate its preferred solid-state tautomer.

-

Temperature: Temperature can affect the position of the tautomeric equilibrium. Typically, an increase in temperature will favor the formation of the less stable tautomer.

-

pH: The pH of the solution can have a profound effect on the tautomeric equilibrium, especially for ionizable compounds like 1-Methylbarbituric acid. Deprotonation at the C5 position or the N3 position can lead to the formation of anionic species, which will have their own set of tautomeric possibilities.

Quantitative Analysis of Tautomerism

| Tautomeric Form | Solvent | Method | Parameter | Value | Reference |

| Tri-keto vs. Enol | Various | Computational (DFT) | Relative Energy (kcal/mol) | Data not available | N/A |

| Tri-keto vs. Lactim | Various | Computational (DFT) | Relative Energy (kcal/mol) | Data not available | N/A |

| Tautomer Population | DMSO-d6 | NMR Spectroscopy | % Population | Data not available | N/A |

| Tautomer Population | Water | UV-Vis Spectroscopy | Molar Absorptivity | Data not available | N/A |

Note: The table is a template for the expected data. The values are marked as "Data not available" as no specific quantitative results for 1-Methylbarbituric acid were found in the performed searches.

Experimental and Computational Protocols

The characterization of tautomeric equilibria relies on a combination of experimental techniques and computational modeling.

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.[5]

-

Protocol:

-

Prepare solutions of 1-Methylbarbituric acid in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O) at a concentration of approximately 10-20 mg/mL.

-

Acquire ¹H and ¹³C NMR spectra at a controlled temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For quantitative analysis, ensure a long relaxation delay (at least 5 times the longest T₁ of the protons of interest) is used in the ¹H NMR experiments.[5]

-

Identify the characteristic signals for each tautomer. For example, the tri-keto form will show a signal for the CH₂ protons at C5, while the enol forms will exhibit a signal for the vinylic proton and a hydroxyl proton.

-

Integrate the distinct signals corresponding to each tautomer to determine their relative populations.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often have distinct absorption maxima.

-

Protocol:

-

Prepare dilute solutions of 1-Methylbarbituric acid in various solvents (e.g., hexane, ethanol, water) with concentrations typically in the range of 10⁻⁴ to 10⁻⁵ M.

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Deconvolute the overlapping absorption bands corresponding to the different tautomers to determine their individual contributions to the overall spectrum.

-

By applying the Beer-Lambert law and knowing the molar absorptivity of each tautomer (which can be estimated from model compounds or computational calculations), the equilibrium constant can be determined.

-

Computational Chemistry

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.

-

Protocol:

-

Construct the 3D structures of all possible tautomers of 1-Methylbarbituric acid using a molecular modeling software.

-

Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in various solvents using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[6]

-

The effect of the solvent can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

-

Calculate the relative electronic energies, enthalpies, and Gibbs free energies of the tautomers to determine their relative stabilities.

-

Simulate NMR chemical shifts and UV-Vis absorption spectra for each tautomer to aid in the assignment of experimental data.

-

Logical Workflow for Tautomerism Analysis

The comprehensive analysis of tautomerism in 1-Methylbarbituric acid follows a logical workflow that integrates both experimental and computational approaches.

Conclusion

The tautomerism of 1-Methylbarbituric acid is a multifaceted phenomenon governed by a delicate balance of structural and environmental factors. While the tri-keto form is likely to be a major contributor to the tautomeric equilibrium in many conditions, the potential for significant populations of enol and lactim forms, particularly in the solid state and in polar solvents, cannot be overlooked. For drug development professionals, a thorough understanding of these tautomeric equilibria is paramount for predicting the behavior of 1-Methylbarbituric acid and its derivatives in biological systems. Further dedicated experimental and computational studies are warranted to provide the specific quantitative data necessary for a complete characterization of the tautomeric landscape of this important molecule. This guide provides the foundational knowledge and methodological framework to undertake such investigations.

References

- 1. Qualitative and quantitative studies of methylphenobarbital metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Thermal Stability of 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione, also known as N-methylbarbituric acid. This document collates available data on its thermal properties, outlines detailed experimental protocols for thermal analysis, and presents a proposed thermal decomposition pathway.

Core Thermal Properties

This compound is a derivative of barbituric acid, a class of compounds with a history in pharmaceuticals. The thermal stability of this molecule is a critical parameter for its handling, storage, and application in various fields, including as a reference standard or intermediate in drug development.

Data Presentation

The thermal properties of this compound are summarized in the table below. The data has been compiled from various sources to provide a clear and concise overview.

| Thermal Property | Value | Method | Notes |

| Melting Point | 131.2-133.1 °C[1] | Capillary Method | A consistent value reported for CAS No. 2565-47-1. |

| 132 °C[2] | Not Specified | ||

| Decomposition | Begins subsequent to melting. | DSC | The endothermic melting peak is immediately followed by decomposition. |

| Thermal Stability (General) | Stable up to approximately 100 °C. | TGA-DSC | Based on data for related barbituric acid salts, suggesting the core ring system is stable at lower temperatures.[3] |

Experimental Protocols

Detailed methodologies for conducting thermal analysis of this compound are provided below. These protocols are based on standard practices for thermal analysis of organic compounds.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, and to observe any other thermal events such as decomposition.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.

-

Instrument Setup: A differential scanning calorimeter is used. The instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Experimental Conditions:

-

Temperature Program: The sample is heated at a constant rate, typically 10 °C/min, from ambient temperature to a temperature above the expected melting/decomposition point (e.g., 350 °C).

-

Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature, and enthalpy of any endothermic or exothermic events.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss during decomposition.

Methodology:

-

Sample Preparation: A slightly larger sample (typically 5-10 mg) is weighed into a ceramic or platinum TGA pan.

-

Instrument Setup: A thermogravimetric analyzer is used. The balance is tared before the experiment.

-

Experimental Conditions:

-

Temperature Program: The sample is heated at a controlled rate, often 10 °C/min or 20 °C/min, over a wide temperature range (e.g., from ambient to 600 °C).

-

Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere to study the thermal decomposition without oxidation.

-

-

Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset temperature of decomposition and the temperatures of maximum mass loss rates.

Mandatory Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for assessing the thermal stability of a chemical compound like this compound.

References

- 1. Barbituric Acid | C4H4N2O3 | CID 6211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Salts of barbituric and 2-thiobarbituric acids with imidazole: polymorphism, supramolecular structure, thermal stability and water solubility - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1-Methylbarbituric Acid (CAS: 2565-47-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylbarbituric acid, with the CAS number 2565-47-1, is a pyrimidine derivative that serves as a crucial building block in organic synthesis, most notably in the pharmaceutical industry. While historically associated with the sedative and hypnotic effects of the broader barbiturate class, its contemporary significance lies in its role as a key intermediate in the synthesis of modern therapeutics. This technical guide provides a comprehensive overview of 1-methylbarbituric acid, encompassing its physicochemical properties, detailed spectral analysis, synthesis protocols, key chemical reactions, and its application in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Alogliptin. Furthermore, this document elucidates the general mechanism of action for barbiturates, providing essential context for its potential biological activities.

Physicochemical Properties

1-Methylbarbituric acid is a white to off-white or pale yellow crystalline solid.[1][2] It is soluble in water and other polar solvents.[1][3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 1-Methylbarbituric Acid

| Property | Value | Reference(s) |

| CAS Number | 2565-47-1 | [4] |

| Molecular Formula | C₅H₆N₂O₃ | [1][2][5][6][7] |

| Molecular Weight | 142.11 g/mol | [1][2][4][6] |

| Melting Point | 132 °C | [1][3] |

| Boiling Point | 279.7 °C at 760 mmHg | [1][3] |